An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate, a key intermediate in pharmaceutical research. The following sections offer a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.
Introduction
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is a bifunctional molecule of significant interest in medicinal chemistry, often serving as a building block in the synthesis of more complex drug candidates. Its structure, featuring a central pyridine ring linked to a methyl-ester-bearing benzene ring and possessing a reactive aldehyde group, allows for a wide range of chemical modifications. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic steps and biological assays.
This guide will delve into the practical aspects of interpreting the spectroscopic data for this compound, providing both experimental and predicted data to offer a complete analytical profile.
Molecular Structure and Numbering Scheme
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate.
Caption: Molecular structure and numbering scheme for Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Experimental Data:
The following ¹H NMR data was obtained for a sample of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.15 | s | 1H | - | H-aldehyde |
| 9.20 | d | 1H | 1.8 | H6 |
| 8.45 | dd | 1H | 8.2, 2.1 | H4 |
| 8.25 | d | 2H | 8.5 | H3', H5' |
| 8.18 | d | 1H | 8.2 | H3 |
| 8.15 | d | 2H | 8.5 | H2', H6' |
| 3.95 | s | 3H | - | OCH₃ |
Interpretation:
-
Aldehyde Proton (10.15 ppm): The singlet at 10.15 ppm is characteristic of an aldehyde proton and its downfield shift is due to the deshielding effect of the carbonyl group.
-
Pyridine Protons (9.20, 8.45, 8.18 ppm):
-
The doublet at 9.20 ppm is assigned to H6. Its significant downfield shift is attributed to the anisotropic effect of the neighboring nitrogen atom and the deshielding effect of the formyl group. The small coupling constant (J = 1.8 Hz) indicates meta-coupling to H4.
-
The doublet of doublets at 8.45 ppm corresponds to H4. It shows coupling to both H3 (J = 8.2 Hz, ortho-coupling) and H6 (J = 2.1 Hz, meta-coupling).
-
The doublet at 8.18 ppm is assigned to H3, showing ortho-coupling to H4 (J = 8.2 Hz).
-
-
Benzene Protons (8.25, 8.15 ppm):
-
The two doublets at 8.25 ppm and 8.15 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted benzene ring. The protons H3' and H5' are deshielded by the adjacent ester group, while H2' and H6' are deshielded by the pyridine ring.
-
-
Methyl Ester Protons (3.95 ppm): The singlet at 3.95 ppm, integrating to 3H, is assigned to the methyl protons of the ester group.
Caption: Workflow for ¹H NMR data acquisition and analysis.
Carbon-13 (¹³C) NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | C-aldehyde |
| 166.2 | C=O (ester) |
| 153.0 | C6 |
| 151.8 | C2 |
| 144.5 | C4' |
| 138.1 | C4 |
| 132.5 | C1' |
| 130.5 | C3', C5' |
| 129.8 | C2', C6' |
| 125.4 | C5 |
| 121.0 | C3 |
| 52.5 | OCH₃ |
Interpretation:
-
Carbonyl Carbons: The two most downfield signals are predicted for the aldehyde (192.5 ppm) and ester (166.2 ppm) carbonyl carbons.
-
Aromatic Carbons: The signals between 121.0 and 153.0 ppm are attributed to the twelve aromatic carbons of the pyridine and benzene rings. The chemical shifts are influenced by the electronic effects of the substituents and the nitrogen atom in the pyridine ring.
-
Methyl Carbon: The most upfield signal at 52.5 ppm is assigned to the methyl carbon of the ester group.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050-3100 | Medium | C-H (Aromatic) | Stretching |
| ~2850 | Weak | C-H (Aldehyde) | Stretching |
| ~1725 | Strong | C=O (Ester) | Stretching |
| ~1700 | Strong | C=O (Aldehyde) | Stretching |
| ~1600, ~1480 | Medium-Strong | C=C, C=N (Aromatic) | Ring Stretching |
| ~1280 | Strong | C-O (Ester) | Stretching |
| ~1100 | Medium | C-N (Pyridine) | Stretching |
| ~850 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Interpretation:
-
C-H Stretching: The bands in the 3050-3100 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic rings. The weak band around 2850 cm⁻¹ is indicative of the aldehyde C-H stretch.
-
Carbonyl Stretching: Two strong absorption bands are predicted for the carbonyl groups. The ester C=O stretch is expected around 1725 cm⁻¹, while the aldehyde C=O stretch is predicted at a slightly lower wavenumber, around 1700 cm⁻¹, due to conjugation with the pyridine ring.
-
Aromatic Ring Stretching: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the C=C and C=N stretching vibrations within the aromatic rings.
-
C-O Stretching: A strong band around 1280 cm⁻¹ is expected for the C-O stretching vibration of the ester group.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands, including C-N stretching and C-H out-of-plane bending vibrations, which are characteristic of the overall molecular structure.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Molecular Weight and Exact Mass:
-
Molecular Formula: C₁₄H₁₁NO₃
-
Molecular Weight: 241.24 g/mol
-
Exact Mass: 241.0739 u
Predicted Fragmentation Pattern (Electron Ionization - EI):
The fragmentation of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate under EI-MS conditions is expected to proceed through several key pathways:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion with an m/z of 210.
-
Loss of the methyl ester group (-COOCH₃): This would lead to a fragment with an m/z of 182.
-
Loss of the formyl group (-CHO): This would produce a fragment ion with an m/z of 212.
-
Cleavage of the bond between the two aromatic rings: This could lead to fragments corresponding to the individual substituted rings.
Caption: Predicted major fragmentation pathways for Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate in EI-MS.
IV. Experimental Protocol: Synthesis
The following protocol for the synthesis of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is adapted from the procedure described in the cited literature.
Materials:
-
Methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of methyl 4-(5-bromo-2-pyridinyl)benzenecarboxylate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
N,N-Dimethylformamide (1.5 equivalents) is then added dropwise, and the reaction is allowed to stir at -78 °C for an additional 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate as a solid.
Caption: Synthetic workflow for Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate.
V. Conclusion
This technical guide has provided a detailed spectroscopic characterization of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS data, a comprehensive analytical profile of the molecule has been established. The provided synthesis protocol offers a reliable method for its preparation. This information is crucial for researchers working with this compound, ensuring its correct identification and use in further chemical transformations.
References
- This guide is a compilation of data from various sources and predictive models.
